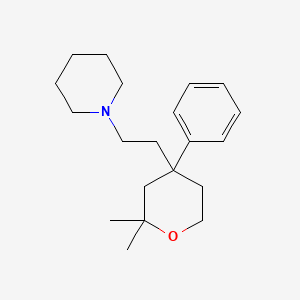
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is a complex organic compound featuring a piperidine ring attached to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine typically involves multi-step organic reactions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This process forms the tetrahydropyran ring, which is then further reacted with piperidine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The tetrahydropyran ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the piperidine moiety.
Piperidine: A basic structure that forms part of the compound but without the tetrahydropyran ring.
Uniqueness
1-(2-(Tetrahydro-2,2-dimethyl-4-phenyl-2H-pyran-4-yl)ethyl)piperidine is unique due to the combination of the tetrahydropyran and piperidine rings, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
130688-22-1 |
|---|---|
Fórmula molecular |
C20H31NO |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
1-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C20H31NO/c1-19(2)17-20(12-16-22-19,18-9-5-3-6-10-18)11-15-21-13-7-4-8-14-21/h3,5-6,9-10H,4,7-8,11-17H2,1-2H3 |
Clave InChI |
ASTSSGAIOAXHCU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCN2CCCCC2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















